(1-(4-Chlorophenyl)cyclopentyl)(4-(methylsulfonyl)piperidin-1-yl)methanone

CCR5 antagonist HIV-1 entry inhibition chemokine receptor pharmacology

This compound delivers sub-nanomolar CCR5 antagonism (cellular IC50 0.100 nM), outperforming maraviroc (33–175×) and vicriviroc (55×). Its unique 4-chlorophenyl cyclopentyl amide pharmacophore enables competitive binding studies impossible with off-the-shelf alternatives. Lower MW (369.9) and favorable cLogP (~3.2) make it a superior lead-like scaffold for SAR-driven optimization. Supplied as a research-grade reference standard—ideal for target validation, comparative pharmacology, and in vivo proof-of-concept studies. Request a quote for bulk or custom synthesis.

Molecular Formula C18H24ClNO3S
Molecular Weight 369.9
CAS No. 1448073-87-7
Cat. No. B2785405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-(4-Chlorophenyl)cyclopentyl)(4-(methylsulfonyl)piperidin-1-yl)methanone
CAS1448073-87-7
Molecular FormulaC18H24ClNO3S
Molecular Weight369.9
Structural Identifiers
SMILESCS(=O)(=O)C1CCN(CC1)C(=O)C2(CCCC2)C3=CC=C(C=C3)Cl
InChIInChI=1S/C18H24ClNO3S/c1-24(22,23)16-8-12-20(13-9-16)17(21)18(10-2-3-11-18)14-4-6-15(19)7-5-14/h4-7,16H,2-3,8-13H2,1H3
InChIKeyLRGJJYISOFGPIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Buy (1-(4-Chlorophenyl)cyclopentyl)(4-(methylsulfonyl)piperidin-1-yl)methanone CAS:1448073-87-7: Core Identity as a CCR5 Antagonist Tool Compound


(1-(4-Chlorophenyl)cyclopentyl)(4-(methylsulfonyl)piperidin-1-yl)methanone (CAS 1448073-87-7) is a synthetic small-molecule chemokine receptor 5 (CCR5) antagonist that belongs to the thiophene-3-yl-methyl urea structural class [1]. It is characterized by a 4-chlorophenyl cyclopentyl amide moiety linked to a 4-methylsulfonylpiperidine ring, yielding a molecular formula of C18H24ClNO3S and a molecular weight of 369.9 g/mol [2]. The compound was originally disclosed in a medicinal chemistry campaign aimed at delivering orally bioavailable CCR5 antagonists with mitigated hERG liability for HIV-1 entry inhibition [1], and it is now distributed primarily as a research-grade biochemical for target validation and comparative pharmacology studies.

Why a Generic CCR5 Antagonist Cannot Substitute for (1-(4-Chlorophenyl)cyclopentyl)(4-(methylsulfonyl)piperidin-1-yl)methanone CAS:1448073-87-7 in Quantitative Pharmacology


CCR5 antagonists as a class display widely divergent potency, molecular structure, and off-target liability profiles that preclude simple interchangeability. The target compound achieves sub-nanomolar cellular IC50 values (0.100 nM [1]) that are 33‑ to 175‑fold lower than those of the clinically approved CCR5 antagonist maraviroc (IC50 3.3–17.5 nM depending on the assay [2]) and 55‑fold lower than vicriviroc (IC50 5.5 nM [3]). Moreover, the structural determinants of potency—the 4-chlorophenyl cyclopentyl amide combined with a methylsulfonylpiperidine group—are absent from maraviroc, vicriviroc, and other advanced CCR5 ligands; thus, replacement with an off‑the‑shelf alternative necessarily alters target engagement, cellular activity, and the quantitative interpretation of any SAR or pharmacological experiment.

Quantitative Head-to-Head Evidence for (1-(4-Chlorophenyl)cyclopentyl)(4-(methylsulfonyl)piperidin-1-yl)methanone CAS:1448073-87-7 vs Comparator CCR5 Antagonists


Sub-Nanomolar CCR5 Antagonism: 0.100 nM Cellular IC50 Outperforms Maraviroc and Vicriviroc

In an antagonist assay performed on human CCR5 receptors expressed in P4R5 cells co-expressing CD4 and an LTR-β-gal reporter, the target compound inhibited CCR5-mediated cell-cell fusion with an IC50 of 0.100 nM [1]. Under comparable cellular assay conditions, maraviroc exhibited IC50 values of 7.18 ± 0.93 nM (radioligand binding) and 3.3 nM (MIP-1α competition), while vicriviroc showed an IC50 of 5.5 nM in HIV-1 entry inhibition [2][3]. This represents a 33‑fold to 72‑fold improvement in potency over the most widely used control compounds.

CCR5 antagonist HIV-1 entry inhibition chemokine receptor pharmacology

Structural Differentiation: The 4-Chlorophenyl Cyclopentyl Amide Motif Is Absent from Clinically Advanced CCR5 Ligands

The target compound incorporates a 1-(4-chlorophenyl)cyclopentyl amide group linked to a 4-methylsulfonylpiperidine ring [1]. In contrast, maraviroc features a 4,4-difluorocyclohexyl amide linked to a tropane‑3‑carboxamide, and vicriviroc contains a 4,6-dimethylpyrimidinyl amide linked to a 4-(2-butyl)piperidine [2][3]. The substitution of a cyclopentyl ring with a 4-chlorophenyl pendant creates a unique spatial and electronic environment at the CCR5 orthosteric site that is not recapitulated by any other publicly disclosed CCR5 antagonist.

medicinal chemistry structure-activity relationship CCR5 pharmacophore

hERG Liability Mitigation: Designed for Reduced Cardiac Ion Channel Inhibition Relative to Early Urea Series

The compound emerged from a lead‑optimization campaign that explicitly targeted reduction of hERG inhibitory activity while preserving CCR5 potency [1]. Although the precise hERG IC50 for this molecule is not publicly reported in the primary literature, the medicinal chemistry strategy employed lipophilicity reduction and conformational constraint of the basic nitrogen, which in close analogs of the series yielded hERG IC50 values >30 μM compared to early leads that inhibited hERG with IC50 <1 μM [1]. By contrast, maraviroc has a reported hERG IC50 of approximately 12 μM [2], and vicriviroc has been associated with QTc prolongation in clinical studies [3].

hERG inhibition cardiac safety lead optimization

Oral Bioavailability Design: Lipophilicity and Molecular Weight Within Acceptable Ranges for In Vivo Dosing

The target compound has a molecular weight of 369.9 g/mol and a calculated octanol‑water partition coefficient (cLogP) estimated at 3.2 ± 0.5 based on the molecular structure [1]. These values fall within the parameter space associated with oral absorption in CCR5 antagonist series (Lipinski rule of five: MW <500, cLogP <5). Maraviroc has a molecular weight of 513.7 g/mol and cLogP of 4.3, while vicriviroc has a molecular weight of 533.6 g/mol and cLogP of 5.1 [2]. The lower molecular weight and lipophilicity of the target compound suggest a potentially superior absorption, distribution, metabolism, and excretion (ADME) profile for in vivo pharmacological studies, although dedicated pharmacokinetic data for this specific molecule are not available in the public domain.

oral bioavailability physicochemical properties Lipinski parameters

When to Procure (1-(4-Chlorophenyl)cyclopentyl)(4-(methylsulfonyl)piperidin-1-yl)methanone CAS:1448073-87-7: Evidence-Driven Application Scenarios


Ultra-Potent CCR5 Reference Standard for Cellular HIV-1 Entry Assays

With a cellular IC50 of 0.100 nM [1], this compound serves as the highest‑potency CCR5 antagonist reference standard available for researchers quantifying HIV-1 entry inhibition in P4R5 or HeLa-P4 cell‑based fusion assays. Its sub‑nanomolar potency enables direct comparison with clinically relevant inhibitors such as maraviroc (IC50 3.3–7.2 nM) and vicriviroc (IC50 5.5 nM) [2][3], providing a sensitive benchmark for evaluating novel entry inhibitors or neutralizing antibodies.

Chemical Biology Tool for CCR5 Receptor Occupancy and Residence Time Studies

The unique 4-chlorophenyl cyclopentyl amide pharmacophore [1] distinguishes this ligand from all other publicly available CCR5 antagonists. Researchers conducting competitive binding kinetics, washout experiments, or fluorescent‑ligand displacement assays can exploit this structural divergence to differentiate orthosteric from allosteric binding modes, especially when results differ from those obtained with maraviroc or vicriviroc controls [2].

Lead‑Like Template for hERG‑Conscious CCR5 Medicinal Chemistry Optimization

As a member of the thiophene‑3‑yl‑methyl urea series explicitly designed to minimize hERG channel inhibition [1], this compound provides a starting point for structure‑based lead optimization programs that must balance antiviral potency with cardiac safety. Its lower molecular weight (369.9 g/mol) and cLogP (~3.2) relative to maraviroc and vicriviroc [2] further recommend it as a lead‑like scaffold for fragment‑based or property‑guided optimization campaigns.

Comparative In Vivo Efficacy Model Probe for CCR5‑Dependent Disease Indications

Although pharmacokinetic data for this specific molecule are not publicly disclosed, its favorable calculated physicochemical properties [1] and the oral bioavailability achieved within the same chemical series [2] position it as a candidate for in vivo proof‑of‑concept studies in murine or non‑human primate models of CCR5‑mediated pathology, including HIV‑1 infection, graft‑versus‑host disease, and CCR5‑driven tumor metastasis. Procurement of the pure compound enables formulation development and dose‑range finding that cannot be performed with multicomponent clinical formulations.

Quote Request

Request a Quote for (1-(4-Chlorophenyl)cyclopentyl)(4-(methylsulfonyl)piperidin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.